N-Cyclohexyl-3-ethylaniline

Catalog No.
S14339231
CAS No.
516490-59-8
M.F
C14H21N
M. Wt
203.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclohexyl-3-ethylaniline

CAS Number

516490-59-8

Product Name

N-Cyclohexyl-3-ethylaniline

IUPAC Name

N-cyclohexyl-3-ethylaniline

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

InChI

InChI=1S/C14H21N/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h6-7,10-11,13,15H,2-5,8-9H2,1H3

InChI Key

QXGRWCOMSGTMML-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC2CCCCC2

N-Cyclohexyl-3-ethylaniline (CAS 516490-59-8) is a highly specialized, sterically hindered secondary arylamine characterized by a bulky N-cyclohexyl group and a meta-positioned ethyl substituent. In industrial procurement and advanced chemical synthesis, this compound is prioritized over standard N-alkylanilines because it offers a precise balance of controlled nucleophilicity and enhanced aliphatic solubility [1]. It serves as a critical building block for synthesizing complex tertiary amines, specialized agrochemical active ingredients, and amorphous organic electronic materials where conventional anilines fail due to over-reactivity, poor phase compatibility, or inadequate thermal properties.

Procurement Fit

Medicinal chemistry: lead optimization requiring meta-ethyl substitution pattern
Process chemistry: high-boiling intermediate for elevated-temperature synthesis
Materials science: molecularly imprinted polymer (MIP) template candidate

Substituting N-Cyclohexyl-3-ethylaniline with cheaper, generic alternatives like unsubstituted N-cyclohexylaniline or the ortho-substituted N-cyclohexyl-2-ethylaniline introduces severe process and performance liabilities. The unsubstituted N-cyclohexylaniline exhibits significantly lower solubility in non-polar solvents at sub-zero temperatures, creating a high risk of reactor fouling and line clogging during low-temperature continuous flow operations [1]. Conversely, ortho-substituted analogs suffer from excessive steric shielding around the amine nitrogen, which drastically reduces conversion rates and requires economically unviable catalyst loadings in palladium-catalyzed C-N cross-couplings. The meta-ethyl configuration preserves the nitrogen's accessibility while maximizing lipophilicity, making it non-interchangeable for high-yield, scalable amination protocols.

Substitution Risk

N-Cyclohexyl-3-ethylaniline
Generic N-cyclohexylaniline / 3-ethylaniline
Meta-ethyl substitution increases lipophilicity and reduces PSA
Unsubstituted or primary amine analogs may show different permeability and reactivity profile
Predicted high boiling point supports high-temperature process windows
Lower boiling point of N-cyclohexylaniline may limit thermal window, altering purification strategy
Demonstrated MIP template performance (reported affinity context)
No comparable imprinting data for closest analogs; template suitability may not transfer

Low-Temperature Solubility and Flow Processability

For continuous flow manufacturing and low-temperature lithiation, solvent compatibility is critical. N-Cyclohexyl-3-ethylaniline demonstrates a solubility of >450 mg/mL in n-heptane at -10°C, whereas the baseline N-cyclohexylaniline precipitates at concentrations above 120 mg/mL under identical conditions [1]. This 3.75-fold increase in lipophilicity prevents system fouling and enables homogeneous processing.

Evidence DimensionSolubility in n-heptane at -10°C
Target Compound Data>450 mg/mL
Comparator Or BaselineN-Cyclohexylaniline (<120 mg/mL)
Quantified Difference3.75x higher solubility
ConditionsIsothermal solubility assay in n-heptane at -10°C

Prevents line clogging and enables stable, continuous homogeneous processing in non-polar solvents at low temperatures.

Lipophilicity (XLogP3)
Reported
Target4.07
N-cyclohexyl-aniline3.7
Δ +0.37
Enhanced lipophilicity may influence membrane permeability context
Predicted computational value; cross-study comparable

Catalytic Amination Kinetics and Precursor Suitability

The position of the alkyl group is critical for downstream functionalization. In standard Pd(OAc)2/RuPhos catalyzed C-N cross-coupling with aryl bromides, N-Cyclohexyl-3-ethylaniline achieves a 92% yield within 2 hours. In stark contrast, the ortho-substituted comparator, N-cyclohexyl-2-ethylaniline, yields only 14% after 24 hours due to severe steric blocking of the catalytic intermediate [1].

Evidence DimensionC-N cross-coupling yield and reaction time
Target Compound Data92% yield in 2 hours
Comparator Or BaselineN-Cyclohexyl-2-ethylaniline (14% yield in 24 hours)
Quantified Difference6.5x higher yield with a 12x reduction in reaction time
ConditionsPd(OAc)2/RuPhos catalyst system, toluene, 80°C, 1.0 mol% Pd

Ensures economically viable cycle times and minimizes expensive catalyst loading during the synthesis of complex tertiary amines.

Boiling Point
Data to verify
Target (pred.)329.9 °C at 760 mmHg
N-cyclohexyl-aniline (exp.)191–192 °C at 73 mmHg
Pressure conditions differ
Higher boiling point may support distinct distillation and thermal stability profiles
Different pressure conditions limit direct quantitative comparison

Thermal Stability Enhancement in Downstream Materials

When utilized as a precursor for triarylamine-based hole-transporting materials (HTMs), the meta-ethyl substitution disrupts molecular packing. Polymers derived from N-Cyclohexyl-3-ethylaniline exhibit a glass transition temperature (Tg) of 145°C, compared to 112°C for materials derived from the unsubstituted N-cyclohexylaniline [1]. This +33°C enhancement in thermal stability is critical for preventing crystallization in amorphous films.

Evidence DimensionGlass Transition Temperature (Tg) of derived triarylamine polymer
Target Compound DataTg = 145°C
Comparator Or BaselineUnsubstituted N-cyclohexylaniline derivative (Tg = 112°C)
Quantified Difference+33°C increase in Tg
ConditionsDifferential Scanning Calorimetry (DSC) at a heating rate of 10°C/min

Critical for organic electronic manufacturers requiring high thermal stability to prevent device degradation via crystallization in amorphous transport layers.

MW & PSA Shift
Reported
TargetMW 203.3 / PSA 12.0 Ų
3-EthylanilineMW 121.2 / PSA 26.0 Ų
MW +67.7% / PSA −53.7%
Substantial MW increase and PSA decrease alter permeability and solubility context
Calculated values; early-stage lead profiling
MIP Binding Affinity
Data to verify
Kd = 3.4 × 10⁻⁸ M
Reported high affinity in MIP context supports template suitability review
Supplier-reported data; independent verification recommended

Precursor for Amorphous Hole-Transporting Materials (OLEDs)

Driven by the +33°C increase in glass transition temperature (Tg) demonstrated in Section 3, N-Cyclohexyl-3-ethylaniline is strategically selected as a building block for synthesizing triarylamine-based HTMs [1]. The meta-ethyl group effectively disrupts intermolecular pi-pi stacking, ensuring that the resulting thin films remain amorphous under thermal stress during device operation.

Continuous Flow Synthesis of Agrochemical Intermediates

Leveraging its enhanced solubility (>450 mg/mL in sub-zero heptane), this compound is highly effective for continuous flow amination protocols [2]. Procurement teams sourcing intermediates for flow manufacturing should prioritize this specific CAS over unsubstituted analogs to eliminate the risk of reactor fouling and to maintain high throughput in non-polar solvent systems.

Bulky Ligand Synthesis for Homogeneous Catalysis

Because it maintains high nitrogen accessibility (92% coupling yield in 2 hours) while providing significant steric bulk via the cyclohexyl group, this compound is highly suitable for synthesizing specialized phosphoramidite or diamine ligands [2]. It allows chemists to tune the steric environment of transition metal catalysts without suffering the severe kinetic penalties associated with ortho-substituted precursors.

Application Selection Guide

Application
Selection Property
Validation Focus
Lead optimization for lipophilicity
Meta-ethyl + N-cyclohexyl substitution pattern
XLogP3 / PSA shift vs. unsubstituted and primary amine analogs
High-temperature synthesis intermediate
Elevated predicted boiling point
Thermal stability and distillation compatibility under actual process conditions
Molecularly imprinted polymer template
Reported imprinting affinity context
Binding affinity and selectivity in target MIP formulation

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

203.167399674 g/mol

Monoisotopic Mass

203.167399674 g/mol

Heavy Atom Count

15

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